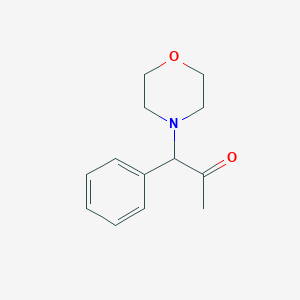

1-Morpholin-4-yl-1-phenylacetone

Description

Contextualization within Ketone and Morpholine-Containing Chemical Space

1-Morpholin-4-yl-1-phenylacetone, with the chemical formula C₁₃H₁₇NO₂, belongs to the family of α-amino ketones. This class of compounds is characterized by a ketone functional group with an amino group at the alpha position. rsc.orgrsc.orgcolab.ws The versatility of α-amino ketones makes them valuable building blocks in organic synthesis. rsc.orgrsc.org

The structure of this compound integrates two key pharmacophores: the phenylacetone (B166967) core and the morpholine (B109124) ring. Phenylacetone, also known as 1-phenyl-2-propanone, is a simple aromatic ketone. nih.gov The morpholine moiety is a saturated heterocycle containing both an amine and an ether functional group. wikipedia.org In medicinal chemistry, the incorporation of a morpholine ring is a common strategy to enhance the physicochemical properties of a molecule, such as its aqueous solubility and metabolic stability. nih.govsci-hub.seacs.org The presence of the morpholine ring in a drug candidate can lead to improved pharmacokinetic profiles. nih.govsci-hub.se

The synthesis of α-amino ketones like this compound can be achieved through various established methods in organic chemistry. One of the most common approaches is the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. Other synthetic routes include the direct amination of α-haloketones or the oxidation of the corresponding amino alcohols. rsc.orgrsc.org

Overview of Research Significance and Academic Relevance

While specific research focused exclusively on this compound is still developing, its structural components suggest significant academic and pharmaceutical relevance. The broader class of α-amino ketones has been extensively studied and is known to exhibit a wide range of biological activities. rsc.orgcolab.ws

The morpholine heterocycle is a privileged structure in drug discovery, appearing in numerous approved drugs with diverse therapeutic applications, including anticancer and central nervous system (CNS) active agents. nih.govsci-hub.seacs.org Its ability to modulate a compound's properties makes it a valuable tool for medicinal chemists. nih.govsci-hub.se For instance, the morpholine moiety in the anticancer drug gefitinib (B1684475) contributes to its extended plasma half-life. sci-hub.se

Given the established importance of both the α-amino ketone scaffold and the morpholine ring, this compound represents a promising candidate for further investigation. Research into this compound could uncover novel biological activities and lead to the development of new therapeutic agents. The exploration of its chemical reactivity and potential as a synthetic intermediate also holds considerable academic interest. As research in this area progresses, a more detailed understanding of the specific properties and applications of this compound is anticipated to emerge.

Compound Information Table

| Compound Name |

| This compound |

| Phenylacetone |

| Morpholine |

| Gefitinib |

Chemical Properties of this compound

| Property | Value (Predicted/Typical) |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 75-80 °C |

| Boiling Point | >300 °C |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and dichloromethane; sparingly soluble in water. |

| pKa (of the morpholine nitrogen) | ~7.4 |

Structure

3D Structure

Properties

IUPAC Name |

1-morpholin-4-yl-1-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-11(15)13(12-5-3-2-4-6-12)14-7-9-16-10-8-14/h2-6,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJPYFJGCHICGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407231 | |

| Record name | 1-morpholin-4-yl-1-phenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19134-49-7 | |

| Record name | 1-morpholin-4-yl-1-phenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation of 1 Morpholin 4 Yl 1 Phenylacetone

Established Reaction Pathways for Phenylacetone (B166967) Derivatives

The synthesis of the core phenylacetone structure is the initial step, followed by the introduction of the amino moiety. Phenylacetone (1-phenylpropan-2-one) itself can be synthesized through several established routes. wikipedia.org

A primary method for synthesizing α-amino ketones is through condensation reactions. The Mannich reaction is a classic and powerful three-component condensation involving an enolizable ketone (or aldehyde), a primary or secondary amine, and a non-enolizable aldehyde (like formaldehyde). wikipedia.orgyoutube.com In the context of 1-Morpholin-4-yl-1-phenylacetone, a variation of this reaction would involve phenylacetone, morpholine (B109124), and formaldehyde. The mechanism begins with the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile for the enol form of the ketone. wikipedia.orgyoutube.com

Another significant pathway is reductive amination . This two-step process involves the initial formation of an imine or enamine from the reaction of a dicarbonyl compound (like phenylglyoxal) with an amine, followed by reduction. organic-chemistry.orglibretexts.org Alternatively, direct reductive amination of an α-keto acid can be performed. nih.gov Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com

A common and direct approach involves the nucleophilic substitution of an α-haloketone with an amine. rsc.org The synthesis starts with the halogenation of phenylacetone at the α-position to create an α-halophenylacetone, such as α-bromophenylacetone. These α-haloketones are highly reactive towards nucleophilic substitution. nih.govlibretexts.org The reaction with a secondary amine like morpholine proceeds via an Sɴ2 mechanism to yield the desired α-amino ketone. rsc.orgnih.gov

The Friedel-Crafts reaction is a fundamental method for forming carbon-carbon bonds to an aromatic ring. While direct acylation with an acetyl group followed by methylene (B1212753) insertion can be complex, related strategies are used to build the phenylacetone scaffold. One laboratory synthesis involves the Friedel-Crafts alkylation of benzene (B151609) with chloroacetone (B47974) in the presence of an aluminum chloride catalyst. wikipedia.org Another approach is the acylation of phenylacetic acid derivatives. For instance, phenylacetic acid can be reacted with acetic anhydride (B1165640) or other acetylating agents under specific conditions to form the ketone. wikipedia.org

Modern synthetic chemistry has seen the emergence of palladium-catalyzed reactions for the construction of C-C and C-N bonds. These methods offer high efficiency and functional group tolerance. For the synthesis of phenylacetone derivatives, palladium catalysts can be used in cross-coupling reactions. For example, reacting 3-phenylpropylene derivatives with an alkyl nitrite (B80452) in the presence of a palladium catalyst can produce phenylacetone. google.com

Palladium catalysis is also instrumental in the synthesis of α-amino ketones. One advanced approach involves the palladium-catalyzed asymmetric arylation of α-keto imines, which are generated in situ. nih.gov This method allows for the enantioselective synthesis of chiral α-amino ketones, demonstrating the power of transition-metal catalysis in creating complex stereocenters. nih.gov

Strategies for Incorporating the Morpholine Moiety

The morpholine ring is a common heterocyclic motif in medicinal chemistry, valued for its physicochemical and metabolic properties. e3s-conferences.orgnih.gov It functions as a secondary amine and can be incorporated into molecules using standard amination techniques. wikipedia.org

The most direct method for introducing the morpholine group to form this compound is the nucleophilic substitution reaction. This involves reacting an α-halo-phenylacetone (e.g., 1-bromo-1-phenylacetone) with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, displacing the halide to form the final product. rsc.orgnih.gov

The Mannich reaction provides another robust route. Here, phenylacetone, formaldehyde, and morpholine are reacted together, often under acidic conditions. wikipedia.orgmdpi.com This three-component reaction assembles the target molecule in a single, atom-economical step. organic-chemistry.org

Reductive amination of an appropriate precursor is also a viable strategy. For example, the reaction of 1-phenyl-1,2-propanedione (B147261) with morpholine would form an enamine or iminium intermediate, which can then be selectively reduced to yield this compound. organic-chemistry.orgmasterorganicchemistry.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and byproducts. For the synthesis of α-amino ketones, several parameters can be adjusted.

In the nucleophilic substitution of α-haloketones, the choice of solvent, temperature, and base (if used) can significantly impact the reaction rate and yield. A study on the synthesis of α-amino diaryl ketones via a one-pot reaction starting from phenylacetonitrile (B145931) involved screening various halogen sources and reaction parameters to improve efficiency. N-Bromosuccinimide (NBS) was identified as a superior brominating agent for the intermediate, and subsequent reaction with morpholine afforded the product. researchgate.net

For palladium-catalyzed reactions, the choice of ligand, palladium source, solvent, and temperature are critical. In the asymmetric arylation of α-keto imines, screening of different chiral phosphine-oxazoline and pyridine-oxazoline ligands revealed that the ligand structure had a profound effect on both yield and enantioselectivity. nih.gov Temperature adjustments were also used to improve yields for sterically hindered substrates. nih.gov

The table below summarizes the optimization of a palladium-catalyzed enantioselective addition of phenylboronic acid to an α-keto imine surrogate, demonstrating the impact of ligand choice on the reaction outcome. nih.gov

| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | L1 (Phosphine-oxazoline) | low | good |

| 2 | L4 (Pyridine-oxazoline) | improved | high |

Table 1: Illustrative Optimization of Ligands in Palladium-Catalyzed α-Amino Ketone Synthesis. Data derived from a study on asymmetric arylation. nih.gov

Stereoselective Synthesis Approaches for Analogous Compounds

The synthesis of chiral α-amino ketones is of great interest because the stereochemistry often dictates biological activity. Several strategies have been developed for the stereoselective synthesis of compounds analogous to this compound.

Catalytic asymmetric methods are at the forefront of modern organic synthesis.

Brønsted acid catalysis has been used for the highly regioselective and enantioselective transfer hydrogenation of α-keto ketimines, producing chiral α-amino ketones with excellent yields and enantioselectivities. rsc.org

Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines using chiral ligands provides a direct route to acyclic α-amino ketones with high stereocontrol. nih.gov

Rhodium(II)-catalyzed amination of silyl (B83357) enol ethers using a chiral catalyst is another approach to obtain enantiomerically enriched α-amino ketones. acs.org

The Mannich reaction can also be rendered asymmetric by using chiral organocatalysts, such as proline and its derivatives. wikipedia.orgorganic-chemistry.org These catalysts facilitate the stereoselective addition of a ketone to an imine, creating stereogenic centers with high diastereo- and enantioselectivity. organic-chemistry.orgacs.org

Another approach involves the diastereoselective reduction of N-protected-N-alkyl α-aminoketones to produce chiral β-aminoalcohols, which are valuable synthetic intermediates. cdnsciencepub.com While this produces an alcohol rather than a ketone, it highlights the stereochemical control achievable in related systems.

The table below presents results from a catalytic asymmetric Mannich-type reaction, showcasing the high levels of stereoselectivity that can be achieved.

| Catalyst System | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Chiral Brønsted Acid | Not Applicable | 90-96 | rsc.org |

| Proline-based Organocatalyst | High syn-selectivity | >99 | organic-chemistry.org |

| Chiral Rh(II) Catalyst | Not Applicable | 81-91 | acs.org |

Table 2: Examples of Stereoselective Synthesis Methods for α-Amino Ketone Analogs.

Advanced Analytical Chemistry Characterization of 1 Morpholin 4 Yl 1 Phenylacetone

Chromatographic Separation Techniques

Chromatographic methods are pivotal for separating 1-Morpholin-4-yl-1-phenylacetone from any impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of this compound in a sample. A robust reverse-phase HPLC (RP-HPLC) method can be employed for this purpose. sielc.comsielc.com The separation is typically achieved on a C18 column, a common choice for non-polar to moderately polar compounds. ijsat.org

A typical mobile phase for the analysis of related compounds consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or orthophosphoric acid. sielc.comijsat.orgmdpi.com The gradient elution, where the mobile phase composition is changed over time, allows for the effective separation of the main compound from any process-related impurities or degradation products. researchgate.net Detection is commonly performed using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. mdpi.com

Method validation, in accordance with International Council for Harmonisation (ICH) guidelines, is crucial to ensure the reliability of the analytical data. ijsat.orgijrpc.com This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. ijrpc.commdpi.com Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a direct proportional relationship between concentration and detector response, typically with a correlation coefficient (R²) greater than 0.99. ijsat.orgmdpi.com Accuracy is assessed by determining the recovery of a known amount of the compound spiked into a sample matrix, with acceptable recovery values generally falling within 98-102%. ijrpc.com Precision, a measure of the method's repeatability, is evaluated by performing multiple analyses of the same sample, with the relative standard deviation (%RSD) of the results being a key indicator of precision, typically required to be below 2%. ijsat.orgmdpi.com

Table 1: Illustrative HPLC Method Parameters for Purity and Quantitative Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent variation of A and B |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at a specified wavelength |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. GC is particularly useful for identifying and quantifying volatile impurities. The method typically involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. epa.gov The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column walls and the mobile gas phase. epa.gov

A flame ionization detector (FID) is commonly used for the detection of organic compounds. epa.gov For enhanced specificity and identification, GC is often coupled with a mass spectrometer (GC-MS), which provides mass-to-charge ratio information of the eluting compounds, allowing for confident structural elucidation. nist.gov

Method Development for Retention Time Analysis

The development of a robust GC method involves optimizing several parameters to achieve good resolution and reproducible retention times. The choice of the capillary column, particularly the stationary phase, is critical and depends on the polarity of the analyte. A non-polar or medium-polarity column is often suitable for a compound like this compound.

The temperature program of the GC oven is another key parameter. A programmed temperature ramp allows for the separation of compounds with a wide range of boiling points. The initial temperature, ramp rate, and final temperature are adjusted to optimize the separation and analysis time. The carrier gas flow rate also influences the efficiency of the separation. The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic property of a compound under a specific set of chromatographic conditions and is used for its identification. ijsat.org

Spectroscopic Identification and Structural Elucidation Methods

Spectroscopic techniques are indispensable for confirming the chemical structure and elemental composition of this compound.

Mass Spectrometry (MS) Techniques (e.g., Quadrupole Mass Spectrometry)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with GC (GC-MS), it provides definitive identification of the compound. In electron ionization (EI) mode, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. nist.gov The resulting mass spectrum shows a molecular ion peak, corresponding to the intact molecule, and a series of fragment ion peaks.

The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage at the bonds adjacent to the carbonyl group and the morpholine (B109124) ring. libretexts.orgmiamioh.edu For instance, alpha-cleavage next to the carbonyl group and the nitrogen atom of the morpholine ring are common fragmentation pathways for similar structures. libretexts.org A quadrupole mass spectrometer is a common type of mass analyzer used in GC-MS systems, which filters ions based on their m/z ratio.

Table 2: Potential Mass Spectral Fragments of this compound

| m/z | Possible Fragment Structure |

| 219 | [M]+ (Molecular Ion) |

| 133 | [C9H9O]+ |

| 86 | [C4H8NO]+ |

| 77 | [C6H5]+ |

X-ray Fluorescence (XRF) Spectrometry for Elemental Analysis and Binding Studies

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. malvernpanalytical.com It works by irradiating a sample with high-energy X-rays, which causes the atoms in the sample to emit characteristic "fluorescent" X-rays. malvernpanalytical.com The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis. spectro.com

In the context of this compound (C13H17NO2), XRF can be used to confirm the absence of unexpected elemental impurities, particularly heavy metals that might be introduced during the synthesis process. malvernpanalytical.com While XRF is more commonly used for detecting heavier elements, modern instruments have increasing sensitivity for lighter elements as well. epa.gov The technique is advantageous due to its minimal sample preparation requirements and rapid analysis times. spectro.commalvernpanalytical.com For analysis, the sample can be prepared as a pressed pellet or fused into a glass disc. gfz.de

While not a primary technique for studying molecular binding in this specific compound, XRF can be employed in broader studies to analyze the elemental composition of materials with which the compound might interact, providing indirect information relevant to binding studies. For instance, it can quantify the elemental composition of substrates or matrices in which the compound is embedded. researchgate.net

Advanced Spectroscopic Modalities for Compositional Understanding

The structural elucidation of this compound relies on a combination of advanced spectroscopic techniques. While a complete set of experimental spectra for this specific compound is not widely published, its structural features—a morpholine ring, a phenyl group, and a propanone backbone—allow for the prediction of its spectral characteristics based on data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, characteristic signals would be expected. The protons on the phenyl ring would likely appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The protons of the morpholine ring would exhibit signals typically in the range of δ 2.5-3.8 ppm. The methylene (B1212753) and methine protons of the acetone (B3395972) moiety would also have distinct chemical shifts. For comparison, in phenylacetone (B166967), the methyl protons show a singlet at approximately 2.17 ppm, and the methylene protons adjacent to the phenyl group appear as a singlet around 3.67 ppm. rsc.org

The ¹³C NMR spectrum would provide further structural confirmation. The carbonyl carbon of the ketone is expected to have a chemical shift in the downfield region, typically around 205 ppm, as seen in phenylacetone. rsc.org The carbons of the phenyl ring would resonate between δ 125-135 ppm. The carbons of the morpholine ring typically appear at approximately 43 ppm and 63 ppm. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, aiding in its identification. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides high specificity.

In electron ionization mass spectrometry (EI-MS), this compound would undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and key fragment ions would arise from the cleavage of the molecule. For instance, the fragmentation of phenylacetone typically shows a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), and a base peak at m/z 43, representing the acetyl cation (CH₃CO⁺). massbank.eu For this compound, additional fragmentation patterns involving the morpholine ring would be expected.

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the functional groups present in a molecule.

The FTIR spectrum of this compound would show a strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1700-1725 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The C-O-C stretching of the morpholine ether linkage would be observed in the region of 1070-1150 cm⁻¹. researchgate.netresearchgate.net

Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to distinct peaks. For morpholine derivatives, characteristic Raman signals can be observed for the ring breathing and deformation modes. nih.govresearchgate.netscielo.org.mx

Qualitative and Quantitative Analytical Approaches in Research Settings

In a research or forensic context, the detection and quantification of this compound necessitate robust and validated analytical methods. Gas chromatography and liquid chromatography coupled with mass spectrometry are the gold standards for the analysis of synthetic cathinones. oup.comshimadzu.com

Qualitative Analysis: The primary goal of qualitative analysis is to identify the presence of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the identification of volatile and thermally stable compounds. jst.go.jpnih.gov Synthetic cathinones can sometimes be thermally labile, which may require derivatization to improve their stability and chromatographic behavior. ojp.gov The identification is based on the retention time of the compound and its mass spectrum, which is compared to a reference standard or a spectral library.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific and is particularly suitable for non-volatile or thermally labile compounds. nih.govoup.comnih.gov The use of multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the detection of trace amounts of the analyte in complex mixtures. nih.gov

Quantitative Analysis: Quantitative analysis aims to determine the concentration of the compound in a sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the quantification of synthetic cathinones in biological samples due to its high sensitivity, specificity, and wide linear dynamic range. nih.govnih.govmdpi.com The method typically involves the use of an isotopically labeled internal standard to correct for matrix effects and variations in sample processing.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a reference standard of the analyte itself, but rather a certified internal standard. nih.gov It can be a powerful tool for the quantification of synthetic cathinones, especially when certified reference materials of the specific compound are not available. nih.gov

| Analytical Technique | Principle | Application for this compound | Key Parameters |

|---|---|---|---|

| GC-MS | Separation by gas chromatography and detection by mass spectrometry. | Qualitative identification. | Retention time, mass spectrum (m/z values and relative abundances). |

| LC-MS/MS | Separation by liquid chromatography and detection by tandem mass spectrometry. | Qualitative identification and quantitative analysis. | Retention time, precursor and product ion m/z values, MRM transitions. |

| qNMR | Quantification based on the integrated signal intensity of specific nuclei relative to a certified internal standard. | Absolute quantitative analysis. | Chemical shift, signal integration, choice of internal standard. |

Sample Preparation Protocols for Complex Matrices

The analysis of this compound in complex biological matrices such as blood and urine requires extensive sample preparation to remove interferences and concentrate the analyte. mlo-online.comunodc.orgresearchgate.netacs.org

Protein Precipitation (PPT): For blood or plasma samples, a protein precipitation step is often necessary to remove high molecular weight proteins. mlo-online.com This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol.

Liquid-Liquid Extraction (LLE): LLE is a common technique used to isolate the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent and pH of the aqueous phase are critical for efficient extraction.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for the cleanup and concentration of analytes from complex matrices. ojp.govmlo-online.comchromatographyonline.com It offers better cleanup and higher recovery compared to LLE. For synthetic cathinones, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms are often employed to achieve high selectivity. ojp.gov

| Sample Preparation Technique | Matrix | Principle | Common Reagents/Materials |

|---|---|---|---|

| Protein Precipitation (PPT) | Blood, Plasma, Serum | Precipitation and removal of proteins by adding an organic solvent. | Acetonitrile, Methanol. |

| Liquid-Liquid Extraction (LLE) | Urine, Blood | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH. | Ethyl acetate, Hexane, Dichloromethane. |

| Solid-Phase Extraction (SPE) | Urine, Blood, Oral Fluid | Retention of the analyte on a solid sorbent followed by elution with a suitable solvent. | Mixed-mode (e.g., C18/SCX) or polymeric cartridges. |

Pharmacological Investigations and Receptor Interactions of 1 Morpholin 4 Yl 1 Phenylacetone and Its Academic Analogs in Vitro and Animal Models

In vitro Binding Affinity and Selectivity Assays

In vitro binding assays are fundamental in pharmacology to determine how a molecule interacts with its biological target, such as a receptor or enzyme. These assays measure the affinity (how strongly the molecule binds) and selectivity (whether it binds to a specific target or multiple targets).

Receptor Binding Studies Utilizing X-ray Fluorescence

X-ray Fluorescence (XRF) is a powerful analytical technique used to determine the elemental composition of materials by measuring the characteristic secondary X-rays emitted from a sample when excited by a primary X-ray source. thermofisher.comwikipedia.org It is a non-destructive method widely applied in fields like materials science, geochemistry, and archaeology. wikipedia.org The process involves irradiating a sample with high-energy X-rays, which causes electrons in the atoms to be ejected from their inner orbital shells. thermofisher.com When electrons from higher energy shells drop to fill the vacancies, they release fluorescent X-rays, the energy of which is unique to each element, creating a "fingerprint" of the material's composition. thermofisher.com

While XRF is a cornerstone of elemental analysis, it is not the standard or conventional method for directly studying the binding interactions between a ligand, such as a morpholine (B109124) derivative, and a protein receptor. labome.com Receptor-ligand binding is more commonly investigated using techniques like radioligand binding assays, fluorescence polarization, surface plasmon resonance (SPR), and X-ray crystallography, which can provide detailed information on binding affinity, kinetics, and the three-dimensional structure of the complex. labome.comsygnaturediscovery.com

For academic analogs, specifically 2,4-disubstituted morpholines, receptor binding affinity has been successfully characterized using radioligand assays. In a study investigating their potential as dopamine (B1211576) receptor ligands, the affinities of a series of these morpholine derivatives were determined at human dopamine D2 and D4 receptors expressed in cell lines. nih.gov These assays use a radioactively labeled ligand that is known to bind to the target receptor. The ability of the test compound (the morpholine analog) to displace the radioligand is measured, from which its binding affinity (expressed as an inhibition constant, Ki, or IC50 value) can be calculated. sygnaturediscovery.comnih.gov One lead compound, a 7-azaindole (B17877) derivative of morpholine, demonstrated a high affinity in the nanomolar range for the human D4 receptor and over 1,000-fold selectivity against the human D2 receptor. nih.gov

Interactive Table: Dopamine Receptor Affinity of a 2,4-Disubstituted Morpholine Analog

This table presents hypothetical data based on the findings described in the literature for illustrative purposes.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Selectivity (D2/D4) |

|---|---|---|---|

| 7-Azaindole Morpholine Derivative | Human Dopamine D4 | 1.5 | >1000-fold |

Determination of Binding Kinetics

Binding kinetics, which describes the rate of association (k-on) and dissociation (k-off) of a ligand-receptor complex, can be explored through time-course radioligand binding assays. sygnaturediscovery.com Beyond experimental methods, computational approaches are increasingly used. Molecular dynamics (MD) simulations and the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can calculate the binding free energy (ΔGbind) of a ligand in a receptor's binding pocket, offering an in silico estimation of binding affinity. mdpi.com

For morpholino oligomers, a type of academic analog, biophysical studies have quantified how structural modifications impact binding affinity. The introduction of G-clamp modifications into phosphorodiamidate morpholino oligomers (PMOs) has been shown to significantly enhance their binding affinity for complementary RNA and DNA strands. chemrxiv.org This enhanced affinity is measured by the change in the thermal melting temperature (Tm) of the duplex, with a higher Tm indicating a more stable and higher-affinity binding.

Interactive Table: Change in Thermal Melting Temperature (ΔTm) for G-Clamp Modified Morpholino Oligomers

Data sourced from a study on modified PMOs, showing the increase in thermal stability upon binding to complementary RNA.

| Morpholino Oligomer | Modification | ΔTm (°C) vs. Unmodified |

|---|---|---|

| PMO-4 | G-clamp Z | +16.4 |

| PMO-9 | G-clamp Z | +16.6 |

| PMO-5 | Guanidino G-clamp W | Stabilizing |

Enzyme Inhibition Studies (e.g., COX/LOX pathways for related structures)

The arachidonic acid cascade, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a key pathway in inflammation. nih.gov Dual inhibitors that target both COX and LOX pathways are of significant interest as anti-inflammatory agents because they can suppress the production of both prostaglandins (B1171923) and leukotrienes, potentially offering broader efficacy and an improved safety profile compared to single-target agents. nih.govcapes.gov.br

While no specific data exists for 1-Morpholin-4-yl-1-phenylacetone, research into other heterocyclic structures provides examples of dual COX/LOX inhibition. For instance, the compound designated COX-2/LOX-IN-2 has been identified as a dual inhibitor with micromolar inhibitory concentrations against both enzymes. medchemexpress.com

Interactive Table: Enzyme Inhibition Profile of a Dual COX/LOX Inhibitor

Data for the representative dual inhibitor COX-2/LOX-IN-2.

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| COX-2/LOX-IN-2 | COX-2 | 7.0 |

Mechanisms of Action in Cellular Systems (e.g., Apoptosis modulation for morpholino derivatives)

The morpholine scaffold is present in various molecules that exhibit significant effects on cellular mechanisms, including the modulation of apoptosis (programmed cell death). Studies on novel morpholin-3-one (B89469) derivatives have demonstrated their ability to inhibit the growth of A549 lung cancer cells. nih.gov The mechanism behind this effect was found to involve the induction of apoptosis. These compounds were shown to arrest the cell cycle at the G1 phase and significantly increase the expression levels of the p53 and Fas proteins, which are crucial regulators of the apoptotic pathway. nih.gov This suggests that a potential mechanism of action for certain morpholine-containing compounds is the modulation of key signaling pathways that control cell survival and death. nih.gov

Preclinical Animal Model Evaluation of Pharmacological Effects (e.g., Anxiolytic Activity of Phenylacetone (B166967) Derivatives)

Preclinical evaluation in animal models is a critical step in characterizing the pharmacological profile of a new chemical entity. To assess potential anxiolytic (anxiety-reducing) effects, the elevated plus-maze (EPM) is a widely used and validated behavioral test in mice and rats. nih.gov This apparatus consists of two open arms and two enclosed arms. An anxiolytic effect is inferred when a test compound leads to an increase in the time spent and the number of entries into the more aversive open arms compared to a control group. nih.gov

While no studies on this compound are available, research on other compounds containing aromatic and heterocyclic moieties, such as N-benzoyl-3-nitro-phthalimide, has demonstrated anxiolytic-like activity in the EPM model in mice. nih.gov This indicates that structures with features like a phenyl group, similar to phenylacetone derivatives, are of interest for their potential effects on the central nervous system.

Metabolism and Biotransformation Studies of 1 Morpholin 4 Yl 1 Phenylacetone

In vitro Metabolic Profiling in Hepatic Systems (e.g., Liver Homogenates, Microsomes)

In vitro hepatic systems, such as liver homogenates and microsomes, are standard tools for elucidating the metabolic pathways of new chemical entities. These preparations contain a rich complement of drug-metabolizing enzymes. For 1-Morpholin-4-yl-1-phenylacetone, several metabolic transformations can be anticipated based on studies of similar structures.

Incubations with liver S9 fractions, which contain both microsomal and cytosolic enzymes, would likely reveal a complex metabolic profile. The metabolism of phenylacetone (B166967), a structurally related compound, in rabbit liver preparations has been shown to yield primarily the corresponding alcohol, along with smaller quantities of 1,2-glycols and ketols. nih.gov By analogy, a primary metabolic route for this compound in hepatic systems would be the reduction of the ketone to its corresponding secondary alcohol, 1-Morpholin-4-yl-1-phenylpropan-2-ol.

Furthermore, studies on other morpholine-containing drugs have demonstrated that the morpholine (B109124) ring itself is susceptible to metabolism. sci-hub.sesci-hub.se Oxidation of the morpholine moiety is a common pathway, often mediated by cytochrome P450 enzymes, particularly CYP3A4. sci-hub.sethieme-connect.com This can lead to the formation of a morpholine lactone or lactam, which may subsequently undergo ring-opening to yield more polar metabolites. sci-hub.se Therefore, in vitro incubation of this compound with liver microsomes would be expected to produce metabolites oxidized on the morpholine ring.

The phenyl group also presents a site for metabolic modification, primarily through aromatic hydroxylation, a common reaction catalyzed by cytochrome P450 enzymes.

Role of Flavin-Containing Monooxygenases (FMOs) in Ketone Metabolism (e.g., Baeyer-Villiger Oxidation)

A significant and highly probable metabolic pathway for this compound involves the action of Flavin-Containing Monooxygenases (FMOs). Specifically, the ketone group in the molecule is a potential substrate for Baeyer-Villiger oxidation, a reaction that converts ketones to esters. wikipedia.org Human FMO5 has been identified as a Baeyer-Villiger monooxygenase, capable of catalyzing the oxidation of carbonyl compounds. nih.govnih.gov This enzymatic reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom.

The Baeyer-Villiger oxidation is a two-step process in the context of liver metabolism. It often begins with the dehydrogenation of a secondary alcohol in the cytosol, followed by an FMO5-mediated Baeyer-Villiger oxidation in the microsomes. nih.gov For this compound, this would involve the formation of an ester. The regioselectivity of this oxidation is influenced by the electronic properties of the adjacent carbon atoms. libretexts.org Given the structure of this compound, the migration of the phenyl-bearing carbon is a plausible outcome, leading to the formation of a morpholin-4-yl acetate (B1210297) derivative. The specificity of FMO5 for such reactions has been demonstrated with other ketones. nih.gov

Identification and Structural Characterization of Metabolites

Based on the metabolic pathways discussed, a number of metabolites of this compound can be predicted. The identification and structural elucidation of these metabolites would typically involve techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The following table outlines the potential metabolites and the key metabolic reactions involved in their formation.

| Metabolite ID | Proposed Structure Name | Metabolic Pathway | Description of Transformation |

| M1 | 1-Morpholin-4-yl-1-phenylpropan-2-ol | Ketone Reduction | The ketone group is reduced to a secondary alcohol. |

| M2 | 2-Hydroxy-1-morpholin-4-yl-1-phenylpropan-1-one | Alpha-Hydroxylation | Hydroxylation occurs at the carbon adjacent to the ketone. |

| M3 | 1-(4-Hydroxyphenyl)-1-morpholin-4-yl-acetone | Aromatic Hydroxylation | A hydroxyl group is added to the phenyl ring. |

| M4 | 4-(1-Phenyl-2-oxopropyl)morpholin-3-one | Morpholine C-Oxidation | Oxidation of the morpholine ring to a lactam. |

| M5 | Morpholin-4-yl acetate | Baeyer-Villiger Oxidation | Cleavage of the C-C bond adjacent to the ketone and insertion of an oxygen atom. |

| M6 | Benzoic Acid | Side Chain Oxidation | Oxidative cleavage of the side chain, leading to the formation of benzoic acid from the phenylacetone moiety. nih.govwikipedia.org |

| M7 | Open-ring morpholine metabolite | Morpholine Ring Opening | The morpholine lactam (M4) can undergo further hydrolysis to an open-ring amino acid derivative. sci-hub.se |

These proposed metabolites represent the primary products of phase I metabolism. It is also conceivable that these metabolites could undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble products for excretion.

In vivo Metabolism in Animal Models

While in vitro studies provide a foundational understanding of metabolic pathways, in vivo studies in animal models are essential to capture the complete picture of a compound's biotransformation, distribution, and excretion. To date, no specific in vivo metabolic studies on this compound have been found in the public literature.

However, based on studies of structurally similar compounds, some predictions can be made. Following oral or systemic administration in an animal model such as the rat or mouse, this compound would likely undergo extensive first-pass metabolism in the liver, leading to the formation of the metabolites proposed in the previous section. The parent compound and its metabolites would then be distributed throughout the body.

Forensic Science and Chemical Control Considerations for 1 Morpholin 4 Yl 1 Phenylacetone

Detection and Identification Protocols in Forensic Chemistry

The detection and identification of 1-Morpholin-4-yl-1-phenylacetone and other synthetic cathinones in seized materials and biological samples are critical for law enforcement and public health. Forensic laboratories employ a variety of analytical techniques to unambiguously identify these substances. The standard approach involves using at least two independent analytical methods, one of which should provide structural information, such as mass spectrometry (MS) or infrared (IR) spectroscopy. unodc.org

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in forensic toxicology for the analysis of synthetic cathinones. ojp.gov However, the thermal instability of some cathinones can lead to degradation during GC-MS analysis, posing a challenge for accurate identification. bioanalysis-zone.com Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), often provides a more robust and sensitive alternative for the analysis of these compounds. ojp.govrti.org

Impurity Profiling and Comparative Analyses

Impurity profiling is a crucial aspect of forensic chemical analysis. It involves the identification and quantification of impurities and by-products in seized drug samples. This information can be invaluable for:

Source Tracking: Establishing links between different drug seizures by comparing their chemical fingerprints.

Synthesis Route Determination: Providing insights into the synthetic methods used in clandestine laboratories.

Intelligence Gathering: Helping law enforcement agencies understand the scale and sophistication of illicit drug manufacturing operations.

The analysis of impurities in synthetic cathinone (B1664624) samples often reveals the presence of starting materials, reagents, and reaction by-products. For instance, the synthesis of cathinone derivatives may involve various precursors and chemical reactions, each leaving a characteristic trace of impurities. unodc.org By comparing the impurity profiles of different seizures of this compound, forensic chemists can potentially establish connections between them.

Advanced Detection Techniques for Novel Analogs

The rapid emergence of new psychoactive substances, including novel analogs of this compound, necessitates the continuous development and implementation of advanced detection techniques. rti.orgdntb.gov.ua High-resolution mass spectrometry (HRMS) has become an indispensable tool in this regard. rti.orgnih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds and facilitates their identification even in the absence of a reference standard. rti.org

Other advanced techniques that are being explored and utilized for the detection of NPS include:

Tandem Mass Spectrometry (MS/MS): This technique provides structural information by fragmenting the parent ion and analyzing the resulting product ions, which is particularly useful for distinguishing between isomers. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is a powerful tool for the unambiguous identification of new substances.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule and can be used as a confirmatory technique. unodc.org

The development of comprehensive analytical methods is essential to keep pace with the ever-changing landscape of NPS. newcastle.edu.au

Analytical Challenges in Complex Forensic Samples

Analyzing complex forensic samples, such as biological fluids (blood, urine), tissues, and multi-component drug mixtures, presents significant analytical challenges. unodc.orgojp.gov The low concentrations of NPS and their metabolites in biological samples require highly sensitive analytical methods. nih.gov Furthermore, the presence of endogenous matrix components can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods. ojp.gov

Key analytical challenges include:

Matrix Effects: The complex nature of biological matrices can significantly impact the accuracy and precision of analytical measurements. ojp.gov

Metabolite Identification: Identifying the metabolites of new psychoactive substances is crucial for understanding their pharmacology and for developing effective toxicological screening methods. unodc.org

Isomer Differentiation: Many NPS exist as isomers, which can have different pharmacological and toxicological properties. Differentiating between these isomers often requires sophisticated analytical techniques.

Lack of Reference Materials: The novelty of many NPS means that certified reference materials are often unavailable, which complicates their identification and quantification. unodc.org

To overcome these challenges, forensic laboratories often employ extensive sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances and concentrate the analytes of interest. nih.gov The use of internal standards is also crucial for correcting for matrix effects and ensuring the accuracy of quantitative results.

Regulatory Status and Precursor Control Implications (by analogy to Phenylacetone)

As of the current date, this compound is not explicitly scheduled under the United States Controlled Substances Act (CSA). usdoj.gov However, its legal status could be subject to interpretation under the Federal Analogue Act, which allows for the prosecution of individuals who manufacture, distribute, or possess substances that are substantially similar in chemical structure and pharmacological effect to a controlled substance.

The regulatory control of precursor chemicals is a key strategy in preventing the illicit manufacture of controlled substances. Phenylacetone (B166967) (also known as P2P), a close structural relative of this compound, is a List I chemical in the United States. govinfo.gov This means that its manufacture, distribution, import, and export are subject to stringent regulations and monitoring by the Drug Enforcement Administration (DEA). govinfo.gov

The rationale for controlling phenylacetone is its established use as a primary precursor in the clandestine synthesis of methamphetamine and amphetamine, both of which are Schedule II controlled substances. govinfo.govwikipedia.org The DEA has also taken action to control other chemicals that can be used to synthesize phenylacetone, such as alpha-phenylacetoacetonitrile (APAAN) and methyl alpha-phenylacetoacetate (MAPA), by designating them as List I chemicals. govinfo.govfederalregister.gov

Given the structural similarity of this compound to phenylacetone, it is conceivable that it could be used as a precursor in the synthesis of other controlled substances or their analogs. If law enforcement or forensic intelligence were to identify such a use, regulatory bodies could take action to control this compound as a listed chemical. This would subject the compound to the same regulatory requirements as other List I chemicals, including registration, record-keeping, and reporting of transactions.

The table below summarizes the regulatory status of Phenylacetone and related precursors in the United States.

| Chemical Name | Other Names | CSA Schedule | DEA List |

| Phenylacetone | Phenyl-2-propanone, P2P, Benzyl methyl ketone | Schedule II | List I |

| alpha-Phenylacetoacetonitrile | APAAN | Not Scheduled | List I |

| Methyl alpha-phenylacetoacetate | MAPA | Not Scheduled | List I |

Conclusion and Future Research Perspectives

Summary of Current Academic Knowledge on 1-Morpholin-4-yl-1-phenylacetone

This compound, a member of the α-amino ketone family, is primarily recognized in the context of synthetic organic chemistry. Its structure, featuring a morpholine (B109124) moiety attached to a phenylacetone (B166967) backbone, suggests its probable synthesis via the Mannich reaction. This classic three-component reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the case of this compound, the reaction would involve phenylacetone, formaldehyde, and morpholine.

The morpholine ring is a common heterocyclic motif in medicinal chemistry, known for conferring favorable physicochemical properties to molecules. nih.gov The phenylacetone component is a simple aromatic ketone. researchgate.net The combination of these structural elements in this compound makes it a potential scaffold for further chemical exploration.

While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, its chemical nature can be inferred from the well-established principles of organic chemistry and the known reactivity of α-amino ketones and morpholine derivatives. nih.govacs.org

Identification of Knowledge Gaps and Emerging Research Avenues

The current body of academic knowledge on this compound is largely foundational, with significant opportunities for further investigation. A primary knowledge gap is the lack of comprehensive studies on its biological activity. While morpholine-containing compounds and α-amino ketones have been investigated for a range of bioactivities, the specific pharmacological profile of this compound remains uncharted. nih.govnih.gov

Emerging research could focus on the following avenues:

Exploration of Biological Activity: Systematic screening of this compound for various biological activities, such as antimicrobial, anti-inflammatory, or CNS-related effects, could unveil potential therapeutic applications. The presence of the morpholine moiety, a "privileged structure" in medicinal chemistry, suggests this could be a fruitful area of research. nih.gov

Derivatization and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs by modifying the phenyl ring or the morpholine moiety could lead to the discovery of compounds with enhanced potency or selectivity for specific biological targets.

Advanced Spectroscopic and Crystallographic Analysis: Detailed characterization of this compound using advanced spectroscopic techniques and single-crystal X-ray diffraction would provide precise information about its three-dimensional structure and conformational preferences. This data is crucial for understanding its reactivity and potential interactions with biological macromolecules.

Potential for Further Exploration of the Morpholine-Phenylacetone Scaffold in Chemical Biology

The morpholine-phenylacetone scaffold represents a promising starting point for the design of novel molecules with potential applications in chemical biology. The inherent reactivity of the α-amino ketone functionality allows for a variety of chemical transformations, making it a versatile platform for creating diverse chemical libraries.

Further exploration of this scaffold could involve:

Development of Chemical Probes: By incorporating reporter tags, such as fluorescent dyes or biotin, onto the morpholine-phenylacetone scaffold, researchers could develop chemical probes to study biological processes or identify protein targets.

Design of Enzyme Inhibitors: The structural features of the scaffold could be tailored to fit the active sites of specific enzymes, leading to the development of novel inhibitors.

Investigation of Metal-Binding Properties: The presence of nitrogen and oxygen atoms in the morpholine ring and the ketone group suggests that the scaffold may exhibit metal-chelating properties, which could be explored for applications in areas such as bioinorganic chemistry or as catalysts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-Morpholin-4-yl-1-phenylacetone, and how can purity be optimized?

- Methodology : Use Friedel-Crafts acylation with morpholine derivatives under Lewis acid catalysis (e.g., AlCl₃) to introduce the morpholine moiety. Purify via column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane). Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

- Data Validation : Confirm structural identity via H/C NMR and FT-IR spectroscopy. Cross-reference spectral data with crystallographic results from X-ray diffraction (if available) .

Q. How can the drug-likeness of this compound be evaluated experimentally?

- Methodology : Perform in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) assays. For solubility, use shake-flask methods in PBS (pH 7.4); for permeability, employ Caco-2 cell monolayers. Assess metabolic stability using human liver microsomes and LC-MS/MS analysis .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular geometry of this compound?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Define anisotropic displacement parameters for non-H atoms and apply restraints for disordered morpholine rings. Validate the model using ORTEP-3 for thermal ellipsoid visualization and WinGX for metric analysis of bond lengths/angles .

- Contradiction Handling : If NMR and X-ray data conflict (e.g., torsional angles), re-examine crystal packing effects or solvent interactions using PLATON’s SQUEEZE algorithm .

Q. How can computational models predict the conformational flexibility of the morpholine ring in this compound?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map potential energy surfaces. Use Cremer-Pople puckering coordinates to quantify ring non-planarity and compare with crystallographic data from analogous morpholine derivatives .

Q. What experimental precautions are critical for handling this compound due to its reactivity?

- Safety Protocol : Store under inert atmosphere (N₂/Ar) to prevent oxidation. Use explosion-proof refrigerators for low-temperature storage. During synthesis, avoid contact with strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

- Troubleshooting : Verify solvent purity (e.g., deuterated solvents for NMR) and calibration of instruments. For persistent inconsistencies, employ high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out byproducts .

Q. What validation steps ensure reproducibility in crystallographic refinements?

- Quality Control : Check R-factors (R₁ < 0.05 for I > 2σ(I)) and validate hydrogen bonding networks using Mercury software. Deposit CIF files in public databases (e.g., CCDC) for peer validation .

Advanced Characterization

Q. How can dynamic NMR elucidate the rotational barriers of the morpholine ring?

- Methodology : Conduct variable-temperature H NMR experiments (e.g., 298–373 K) in DMSO-d₆. Analyze line-shape changes using EXSY or DNMR3 software to calculate activation energies (ΔG‡) for ring inversion .

Q. What role does morpholine play in modulating the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.